molecular formula C6H9N5 B173654 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine CAS No. 197355-77-4

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine

Cat. No. B173654
M. Wt: 151.17 g/mol
InChI Key: DUSGGOWCKXASHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole ring fused with a triazole ring. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. The compound is believed to bind to the active site of these enzymes, thereby preventing their function. This inhibition can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

The inhibition of protein kinases and phosphodiesterases by 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine can lead to various biochemical and physiological effects. For example, inhibition of protein kinases can lead to the suppression of cell growth and division, which is important in the treatment of cancer. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can affect various physiological processes, including smooth muscle relaxation, platelet aggregation, and immune response.

Advantages And Limitations For Lab Experiments

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. However, there are also limitations to its use. The compound has limited solubility in water, which can affect its bioavailability and potency. It also has potential toxicity, which needs to be carefully evaluated in lab experiments.

Future Directions

There are several future directions for the study of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine. One direction is the further optimization of the synthesis methods to improve the yield and purity of the compound. Another direction is the evaluation of its potential as a drug candidate for the treatment of various diseases. This includes the optimization of its chemical structure to improve its potency and selectivity. Additionally, the compound can be further studied for its mechanism of action and its effects on various physiological processes.

Synthesis Methods

The synthesis of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has been achieved through several methods. One of the most common methods is the reaction between 3-aminopyrazole and ethyl azidoacetate, followed by reduction of the resulting azide with sodium borohydride. Another method involves the reaction of 3-aminopyrazole with ethyl isothiocyanate, followed by cyclization with sodium azide. These methods have been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, including protein kinases and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

properties

CAS RN

197355-77-4

Product Name

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

2-(3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanamine

InChI

InChI=1S/C6H9N5/c7-3-1-5-9-6-2-4-8-11(6)10-5/h2,4H,1,3,7H2,(H,9,10)

InChI Key

DUSGGOWCKXASHO-UHFFFAOYSA-N

SMILES

C1=C2N=C(NN2N=C1)CCN

Canonical SMILES

C1=C2N=C(NN2N=C1)CCN

synonyms

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine

Origin of Product

United States

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